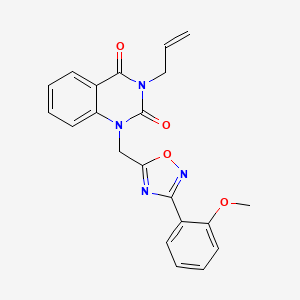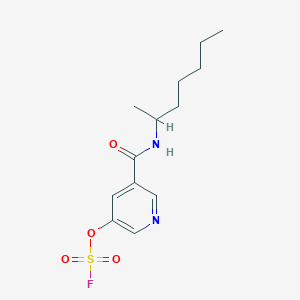
3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various studies. It is a pyridine derivative that has been synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it an interesting compound to study.
Wirkmechanismus
The mechanism of action of 3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. This inhibition can lead to various biochemical and physiological effects, which we will discuss in the following section.
Biochemical and Physiological Effects:
3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine has been found to have various biochemical and physiological effects, such as the inhibition of specific enzymes or receptors in the body. This inhibition can lead to changes in various biological processes, such as cell signaling, metabolism, or gene expression. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties, which make it an interesting compound to study in the field of medicinal chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine in lab experiments is its unique properties, which make it an interesting compound to study. Additionally, this compound can be synthesized using a specific method, which makes it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine. One direction could be to further investigate its mechanism of action and how it interacts with specific enzymes or receptors in the body. Additionally, this compound could be studied for its potential applications in the treatment of various diseases, such as cancer or inflammation. Finally, future studies could focus on developing new synthetic methods for this compound or modifying its structure to improve its properties.
In conclusion, 3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine is a compound that has gained attention in the field of scientific research due to its potential applications in various studies. It has unique properties that make it an interesting compound to study, and future research could focus on investigating its mechanism of action, potential applications in disease treatment, and developing new synthetic methods or modifying its structure.
Synthesemethoden
3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine has been synthesized using a specific method that involves the reaction of 3-hydroxypyridine with heptan-2-yl isocyanate and trifluoromethanesulfonic anhydride. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to have unique properties that make it an interesting compound to study, such as its ability to inhibit specific enzymes or receptors.
Eigenschaften
IUPAC Name |
3-fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S/c1-3-4-5-6-10(2)16-13(17)11-7-12(9-15-8-11)20-21(14,18)19/h7-10H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBSJVZYUYBWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=CC(=CN=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



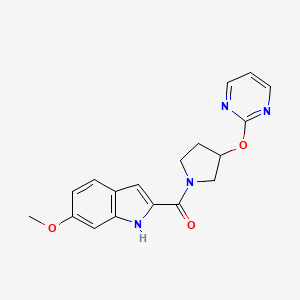
![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide](/img/structure/B2530494.png)
![Tert-butyl N-[[4-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2530495.png)
![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2530497.png)

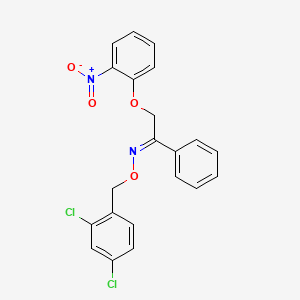
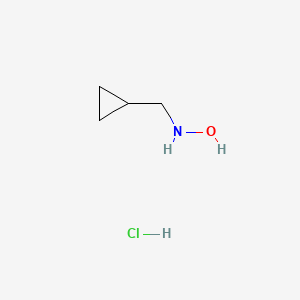

![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)
![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2530509.png)
